molecular formula C12H15Cl2NO2 B12412341 Phenylacetic acid mustard-d8

Phenylacetic acid mustard-d8

Cat. No.: B12412341
M. Wt: 284.20 g/mol
InChI Key: RQAFMLCWWGDNLI-YEBVBAJPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenylacetic acid mustard-d8 is a deuterium-labeled derivative of phenylacetic acid mustard.

Chemical Reactions Analysis

Phenylacetic acid mustard-d8 undergoes several types of chemical reactions, including:

Scientific Research Applications

Phenylacetic acid mustard-d8 has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in organic synthesis and as a reagent in various chemical reactions.

    Biology: It plays a role in studying metabolic pathways and enzyme functions.

    Medicine: As a metabolite of Chlorambucil, it is significant in cancer research and chemotherapy.

    Industry: It is used in the production of pharmaceuticals and fine chemicals .

Mechanism of Action

Phenylacetic acid mustard-d8 exerts its effects primarily through its role as a metabolite of Chlorambucil. Chlorambucil is an alkylating agent that forms covalent bonds with DNA, leading to cross-linking and ultimately inhibiting DNA replication and transcription. This mechanism is crucial in its antitumor activity .

Comparison with Similar Compounds

Phenylacetic acid mustard-d8 can be compared with other similar compounds such as:

This compound is unique due to its deuterium labeling, which makes it valuable in research involving isotopic labeling and tracing studies.

Properties

Molecular Formula

C12H15Cl2NO2

Molecular Weight

284.20 g/mol

IUPAC Name

2-[4-[bis(2-chloro-1,1,2,2-tetradeuterioethyl)amino]phenyl]acetic acid

InChI

InChI=1S/C12H15Cl2NO2/c13-5-7-15(8-6-14)11-3-1-10(2-4-11)9-12(16)17/h1-4H,5-9H2,(H,16,17)/i5D2,6D2,7D2,8D2

InChI Key

RQAFMLCWWGDNLI-YEBVBAJPSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])Cl)N(C1=CC=C(C=C1)CC(=O)O)C([2H])([2H])C([2H])([2H])Cl

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)N(CCCl)CCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.